molecular formula C14H9Br5O3 B14525741 Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol CAS No. 62388-12-9

Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol

Cat. No.: B14525741
CAS No.: 62388-12-9
M. Wt: 624.7 g/mol
InChI Key: BMJRLJDSZGIKQH-UHFFFAOYSA-N
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Description

Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol is a complex organic compound that combines the properties of acetic acid and a highly brominated phenol This compound is of interest due to its unique chemical structure, which includes a phenol ring substituted with five bromine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol typically involves the bromination of phenol followed by the introduction of the acetic acid group. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions on the phenol ring. The subsequent acylation with acetic acid or its derivatives completes the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactors where phenol is treated with bromine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity. The acylation step is then performed using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.

    Substitution: The bromine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Partially or fully debrominated phenols.

    Substitution: Phenolic derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of flame retardants and other specialty chemicals due to its brominated structure.

Mechanism of Action

The mechanism of action of acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol involves its interaction with biological molecules through its phenolic and brominated moieties. The phenol group can form hydrogen bonds and participate in redox reactions, while the bromine atoms can engage in halogen bonding and influence the compound’s reactivity. These interactions can affect various molecular targets and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Phenol: The parent compound, less reactive due to the absence of bromine atoms.

    Bromophenols: Compounds with fewer bromine atoms, exhibiting different reactivity and properties.

    Acetic acid derivatives: Compounds with different substituents on the acetic acid moiety, leading to varied chemical behavior.

Uniqueness: Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol is unique due to its high degree of bromination, which imparts distinct reactivity and potential applications. The combination of a phenol ring with multiple bromine atoms and an acetic acid group makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

62388-12-9

Molecular Formula

C14H9Br5O3

Molecular Weight

624.7 g/mol

IUPAC Name

acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol

InChI

InChI=1S/C12H5Br5O.C2H4O2/c13-8-7(5-3-1-2-4-6(5)18)9(14)11(16)12(17)10(8)15;1-2(3)4/h1-4,18H;1H3,(H,3,4)

InChI Key

BMJRLJDSZGIKQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)O

Origin of Product

United States

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